3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole
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Overview
Description
3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a phenylsulfanyl group and a tri(propan-2-yl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole typically involves the reaction of a pyrrole derivative with phenylsulfanyl and tri(propan-2-yl)silyl reagents. The reaction conditions often require the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrrole and facilitate nucleophilic substitution. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler pyrrole derivative.
Substitution: The tri(propan-2-yl)silyl group can be substituted with other silyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrrole derivatives without the phenylsulfanyl group.
Substitution: Pyrrole derivatives with different sily
Properties
CAS No. |
90971-73-6 |
---|---|
Molecular Formula |
C19H29NSSi |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
(3-phenylsulfanylpyrrol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H29NSSi/c1-15(2)22(16(3)4,17(5)6)20-13-12-19(14-20)21-18-10-8-7-9-11-18/h7-17H,1-6H3 |
InChI Key |
BICGHODFACXNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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